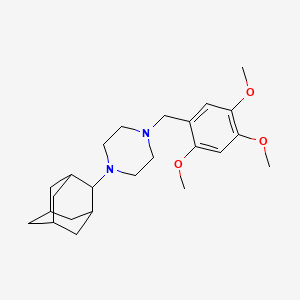

1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine

Description

1-(2-Adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic compound featuring a piperazine core substituted with two distinct moieties:

- Adamantyl group: A rigid, lipophilic tricyclic hydrocarbon known to enhance membrane permeability and receptor binding due to its bulky, three-dimensional structure.

- 2,4,5-Trimethoxybenzyl group: A methoxy-substituted aromatic ring that contributes to electronic and steric interactions, influencing pharmacological activity.

Its structural uniqueness lies in the combination of adamantane and trimethoxybenzyl groups, which differentiates it from other piperazine derivatives.

Properties

IUPAC Name |

1-(2-adamantyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36N2O3/c1-27-21-14-23(29-3)22(28-2)13-20(21)15-25-4-6-26(7-5-25)24-18-9-16-8-17(11-18)12-19(24)10-16/h13-14,16-19,24H,4-12,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZQAOXFDPNXNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CN2CCN(CC2)C3C4CC5CC(C4)CC3C5)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine typically involves the following steps:

Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

Introduction of the Adamantyl Group: The adamantyl group can be introduced via a nucleophilic substitution reaction using 1-bromoadamantane and the piperazine derivative.

Attachment of the Trimethoxybenzyl Group: The final step involves the alkylation of the piperazine nitrogen with 2,4,5-trimethoxybenzyl chloride under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, catalysts, and continuous flow systems to enhance yield and purity. Solvent selection, temperature control, and purification techniques like recrystallization and chromatography are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

Substitution: The aromatic trimethoxybenzyl group can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, halogens (Cl2, Br2), catalysts.

Major Products:

Oxidation: Oxidized derivatives with functional groups like carboxylic acids or ketones.

Reduction: Reduced derivatives with hydrogenated aromatic rings or piperazine nitrogen.

Substitution: Substituted aromatic compounds with nitro, sulfonyl, or halogen groups.

Scientific Research Applications

1-(2-Adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for neurological disorders and as a pharmacological tool in receptor studies.

Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s ability to cross biological membranes, while the trimethoxybenzyl group can interact with various receptors and enzymes. The compound may modulate neurotransmitter systems, inhibit enzyme activity, or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Adamantane-Containing Piperazine Derivatives

Adamantane-piperazine hybrids are studied for σR modulation and anticancer activity. Key comparisons include:

Key Differences :

Trimethoxybenzyl-Substituted Piperazines

Variations in the methoxybenzyl group significantly affect biological activity:

Key Differences :

Piperazine Derivatives with Diverse Functional Groups

Modifications to the piperazine core or substituents yield varied pharmacological profiles:

Biological Activity

1-(2-Adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes an adamantyl group and a trimethoxybenzyl group attached to a piperazine ring. The distinct steric and electronic properties imparted by these groups make it a subject of interest in various biological studies, particularly regarding its potential therapeutic applications.

Structural Information

- IUPAC Name : 1-(2-adamantyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine

- Molecular Formula : C24H36N2O3

- Molecular Weight : 396.56 g/mol

- InChI : InChI=1S/C24H36N2O3/c1-27-21-14-23(29-3)22(28-2)13-20(21)15-25-4-6-26(7-5-25)24-18-9-16-8-17(11-18)12-19(24)10-16/h13-14,16-19,24H,4-12,15H2,1-3H3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The adamantyl group enhances the compound’s ability to penetrate biological membranes, while the trimethoxybenzyl group facilitates interactions with specific receptors and enzymes. This dual functionality allows the compound to modulate neurotransmitter systems and inhibit enzyme activities, contributing to its observed biological effects.

Anticancer Properties

Recent studies have explored the anticancer potential of piperazine derivatives similar to this compound. For instance:

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 1-(2-Fluorophenyl)piperazine | 17.33 | Induces apoptosis via BCL2 inhibition |

| 1-(2-Adamanthyl)-piperazine | 16.98 | Targets caspases for apoptosis induction |

These compounds demonstrate significant cytotoxicity against various cancer cell lines (e.g., MDA-MB-231 breast cancer cells), indicating that modifications in piperazine structures can lead to enhanced anticancer activities .

Antimicrobial Activity

The antimicrobial properties of piperazine derivatives have also been investigated. The trimethoxybenzyl group is known to enhance the interaction with bacterial enzymes, leading to potential antibacterial effects. Studies have shown that similar compounds exhibit moderate to high activity against several bacterial strains.

Neuropharmacological Activity

Piperazines are often studied for their neuropharmacological effects. The structural features of this compound suggest potential interactions with neurotransmitter receptors. Research indicates that compounds in this class can influence serotonin and dopamine pathways, making them candidates for further investigation in treating neurological disorders.

Case Study: Anticancer Activity Evaluation

A recent study evaluated the anticancer properties of a series of piperazine derivatives using MTT assays on various cancer cell lines. The results indicated that compounds with bulky substituents like adamantyl showed increased cytotoxicity compared to simpler piperazines.

Findings :

- Cytotoxicity : Compounds exhibited IC50 values ranging from 10 to 20 μM across different cell lines.

- Mechanism : Apoptosis was confirmed through qRT-PCR analysis showing downregulation of anti-apoptotic genes (BCL2) and upregulation of pro-apoptotic genes (Casp3).

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison was made with other piperazine derivatives:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 1-(2-Adamanthyl)piperazine | Lacks trimethoxy group | Lower membrane permeability |

| 4-(2,4,5-trimethoxybenzyl)piperazine | Lacks adamantyl group | Reduced steric hindrance |

| 1-(4-Benzyl)piperazine | Benzyl instead of trimethoxybenzyl | Different receptor interactions |

This comparison highlights how structural variations influence biological activities and potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(2-adamantyl)-4-(2,4,5-trimethoxybenzyl)piperazine, and how can reaction conditions be optimized?

- Methodology :

- Stepwise alkylation : Begin with a piperazine core, introducing the adamantyl group via nucleophilic substitution (e.g., using 2-adamantyl bromide in DMF with K₂CO₃ as a base). Follow with the 2,4,5-trimethoxybenzyl group via reductive amination or alkylation .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) and confirm purity via HPLC (>95%) .

- Optimization : Monitor reaction progress with TLC and adjust temperature (e.g., room temp vs. reflux) to minimize byproducts like N,N-di-substituted derivatives .

Q. How should researchers characterize the structural integrity of this compound?

- Analytical techniques :

- NMR spectroscopy : Assign peaks for adamantyl protons (distinct upfield shifts at δ 1.6–2.1 ppm) and trimethoxybenzyl aromatic protons (δ 6.5–7.0 ppm with splitting patterns) .

- Mass spectrometry : Confirm molecular weight (expected ~455 g/mol) via high-resolution ESI-MS .

- X-ray crystallography : Resolve stereochemistry if crystalline forms are obtainable .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- In vitro screening :

- Receptor binding assays : Test affinity for serotonin/dopamine receptors (common targets for piperazines) using radioligand displacement .

- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

- Antimicrobial activity : Screen against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via disk diffusion .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

- Key modifications :

- Adamantyl substitution : Compare 2-adamantyl vs. 1-adamantyl analogs to assess steric effects on receptor binding .

- Methoxy positioning : Synthesize analogs with 2,4,5- vs. 3,4,5-trimethoxybenzyl groups to evaluate electronic effects on activity .

- Piperazine ring expansion : Test morpholine or homopiperazine analogs to modulate conformational flexibility .

- Computational modeling : Perform molecular docking (AutoDock Vina) to predict interactions with targets like 5-HT₂A receptors .

Q. What experimental approaches address contradictions in reported biological activities of similar piperazines?

- Case example : Conflicting data on antimicrobial efficacy may arise from differences in bacterial strains or assay protocols.

- Standardization : Use CLSI guidelines for MIC determinations across labs .

- Meta-analysis : Compare datasets from studies like (broad-spectrum activity) vs. (low potency) to identify variables like substituent lipophilicity .

Q. How can researchers improve the metabolic stability of this compound?

- Strategies :

- Blocking metabolically labile sites : Introduce fluorine at para positions of methoxy groups to reduce oxidative demethylation .

- Prodrug design : Mask the piperazine nitrogen with acetyl or sulfonyl groups to enhance bioavailability .

- In vitro stability assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .

Q. What mechanistic studies are critical to elucidate its mode of action?

- Techniques :

- Kinetic analysis : Measure on/off rates for receptor binding using surface plasmon resonance (SPR) .

- Gene expression profiling : Perform RNA-seq on treated cells to identify pathways modulated (e.g., apoptosis, inflammation) .

- Cryo-EM/X-ray crystallography : Resolve compound-target complexes (e.g., viral proteases) at atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.